3-(2-Methoxyethoxy)thiophene-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid (CAS 30490-97-2) is a thiophene-2-carboxylic acid derivative bearing a 2-methoxyethoxy substituent at the 3-position of the heterocyclic ring. With a molecular formula of C₈H₁₀O₄S and a molecular weight of 202.23 g/mol, the compound is commercially available at ≥95% purity for research and development use.

Molecular Formula C8H10O4S
Molecular Weight 202.23 g/mol
Cat. No. B12062348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethoxy)thiophene-2-carboxylic acid
Molecular FormulaC8H10O4S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCOCCOC1=C(SC=C1)C(=O)O
InChIInChI=1S/C8H10O4S/c1-11-3-4-12-6-2-5-13-7(6)8(9)10/h2,5H,3-4H2,1H3,(H,9,10)
InChIKeyOTINDRTUPWDUQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyethoxy)thiophene-2-carboxylic acid Procurement & Selection Baseline


3-(2-Methoxyethoxy)thiophene-2-carboxylic acid (CAS 30490-97-2) is a thiophene-2-carboxylic acid derivative bearing a 2-methoxyethoxy substituent at the 3-position of the heterocyclic ring . With a molecular formula of C₈H₁₀O₄S and a molecular weight of 202.23 g/mol, the compound is commercially available at ≥95% purity for research and development use . The 2-methoxyethoxy side chain introduces polar ether linkages that distinguish this building block from simple 3-alkoxy or unsubstituted analogs, altering key physicochemical parameters including lipophilicity (calculated LogP 1.47), topological polar surface area (TPSA 55.76 Ų), hydrogen-bond acceptor count (4), and rotatable bond count (5) . It serves as a versatile intermediate for amide, ester, and palladium-catalyzed cross-coupling reactions in medicinal chemistry and materials science applications [1].

Workflow
Amide coupling, esterification, and Pd-catalyzed cross-coupling reactions
Selection
2-Methoxyethoxy side chain provides tunable polarity and H-bond capacity vs. simple 3-alkoxy analogs
Use Context
Medicinal chemistry library synthesis and materials science R&D

Why 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid Cannot Be Interchanged with Simple 3-Alkoxy or Unsubstituted Analogs


Thiophene-2-carboxylic acid building blocks are not functionally interchangeable because the nature of the 3-substituent directly governs solubility, hydrogen-bonding capacity, and conformational flexibility—all of which influence downstream coupling efficiency, intermediate solubility, and final compound properties [1]. The 2-methoxyethoxy group in the target compound provides an intermediate LogP (1.47) that sits between the more lipophilic 3-ethoxy analog (LogP 1.85) and the less flexible 3-methoxy derivative (LogP ~1.32–1.45) [2][3]. Simultaneously, it offers four hydrogen-bond acceptor atoms versus three for the 3-methoxy and 3-ethoxy comparators, and five rotatable bonds versus two or three—features that can critically affect molecular recognition, crystal packing, and pharmacokinetic profiles of derived products [1][3]. Substituting a simple alkoxy analog without accounting for these quantitative differences risks altered reaction kinetics, reduced intermediate solubility, and failure to replicate published synthetic protocols [4].

Intermediate lipophilicity (LogP) of the 2-methoxyethoxy analog sits between 3-methoxy and 3-ethoxy derivatives; substituting without considering this shift can disrupt phase partitioning in work-up.
Increased hydrogen-bond acceptor capacity compared to simple 3-alkoxy analogs enhances aqueous solubility, which may affect coupling reaction homogeneity and kinetics.
Greater conformational flexibility from the extended side chain can lead to different crystallization behavior and binding interactions relative to rigid 3-alkoxy building blocks.

Quantitative Differentiation of 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid Against Closest Analogs


LogP Modulation: Intermediate Lipophilicity Between 3-Methoxy and 3-Ethoxy Analogs

The target compound displays a calculated LogP of 1.47, approximately 0.02–0.15 log units higher than the 3-methoxy analog (LogP 1.32–1.45) and 0.38 log units lower than the 3-ethoxy analog (LogP 1.85) [1][2]. This intermediate value reflects the balanced hydrophobic/hydrophilic character imparted by the 2-methoxyethoxy chain, offering a measurable middle ground for tuning partition behavior in biphasic reaction systems or biological assays .

LogP Profile
Target LogP 1.47
Δ +0.02 to +0.15 vs. 3-methoxy
Δ −0.38 vs. 3-ethoxy
Intermediate lipophilicity supports tuning partition behavior in biphasic reaction work-ups.
Calculated LogP from vendor databases; experimental determination recommended.
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: One Additional HBA Versus 3-Methoxy and 3-Ethoxy Analogs

The 2-methoxyethoxy substituent endows the target compound with four hydrogen-bond acceptor (HBA) atoms, compared to three HBAs for both 3-methoxythiophene-2-carboxylic acid and 3-ethoxythiophene-2-carboxylic acid [1]. This increased HBA count arises from the additional ether oxygen in the side chain and can enhance aqueous solubility and strengthen intermolecular interactions with hydrogen-bond donor solvents, reagents, or biological targets .

HBA Capacity
HBA count: 4
vs. 3 for 3-alkoxy analogs
Additional HBA may enhance aqueous solubility and intermolecular H-bond interactions.
Structural count; experimental solubility data to verify.
Hydrogen bonding Solubility Molecular recognition

Rotatable Bond Count: Enhanced Conformational Flexibility for Target Engagement and Crystallization Screening

With five rotatable bonds, the target compound exceeds the flexibility of 3-methoxythiophene-2-carboxylic acid (2 rotatable bonds), 3-ethoxythiophene-2-carboxylic acid (3 rotatable bonds), and the unsubstituted thiophene-2-carboxylic acid (1 rotatable bond) [1]. This increased conformational freedom can facilitate induced-fit binding to protein targets and expand the accessible conformational space during crystallization trials of derived amides or esters [2].

Rotatable Bonds
5 rotatable bonds
2–3 for 3-alkoxy analogs
Reported flexibility profile supports conformational screening in crystallization trials.
Flexibility may influence binding entropy; crystallography context.
Conformational flexibility Crystallography Medicinal chemistry

Topological Polar Surface Area: Intermediate Polarity Suitable for Blood-Brain Barrier Penetration Studies

The target compound exhibits a TPSA of 55.76 Ų, which is notably lower than the 74.77 Ų shared by both 3-methoxy and 3-ethoxy analogs [1][2]. This 19.0 Ų reduction arises because the additional ether oxygen in the 2-methoxyethoxy chain contributes less to TPSA than the direct attachment of oxygen to the thiophene ring in the comparator molecules when calculated by the Ertl algorithm . The lower TPSA places the compound below the commonly cited 60–70 Ų threshold for favorable blood-brain barrier penetration, making it a more attractive starting point for CNS-targeted library synthesis than its 3-alkoxy counterparts [3].

TPSA
TPSA 55.76 Ų
vs. 74.77 Ų for 3-alkoxy analogs
Reported TPSA below 60 Ų threshold; supports CNS-focused library screening.
Calculated TPSA; verify BBB permeation experimentally.
TPSA CNS drug design Permeability

Patent-Class Synthetic Utility: Validated Intermediate for Thiophene-2-Carboxamide and Ester Libraries

Thiophene-2-carboxylic acid amide and ester derivatives, accessible from 3-substituted thiophene-2-carboxylic acid building blocks, have been claimed in patent literature as therapeutically valuable compounds targeting inflammatory disease, hypertension, thrombosis, asthma, and other indications [1][2]. The carboxylic acid handle at the 2-position enables direct amide coupling or esterification, while the 3-(2-methoxyethoxy) group remains inert under standard coupling conditions (EDC/HOBt, HATU, DCC), allowing parallel library synthesis without protecting group manipulation [1][3].

Scaffold Utility
Class-level
Thiophene-2-carboxylic acid scaffold claimed for diverse biological targets; solid-phase library synthesis reported.
Scaffold class supports SAR exploration; target compound adds polar 3-substituent.
Data to verify for specific assay targets; review patent scope.
Parallel synthesis Amide coupling Medicinal chemistry libraries

Recommended Procurement Scenarios for 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid


Medicinal Chemistry SAR Exploration: CNS-Penetrant Lead Optimization Libraries

When building amide or ester libraries for CNS target screening, select this compound over 3-methoxy or 3-ethoxy analogs. Its TPSA of 55.76 Ų falls below the 60 Ų BBB permeability threshold, whereas the comparator analogs at 74.77 Ų exceed it [1]. Coupled with an intermediate LogP of 1.47, it offers a balanced CNS multiparameter optimization (MPO) profile suitable for fragment-based or lead-like library design .

Aqueous-Compatible Cross-Coupling Reactions: Suzuki–Miyaura and Amide Bond Formation

The presence of four hydrogen-bond acceptors from the 2-methoxyethoxy chain improves solubility in aqueous/organic biphasic systems compared to 3-alkoxy analogs (3 HBAs) . This facilitates homogeneous reaction conditions in palladium-catalyzed Suzuki couplings or water-tolerant amide coupling protocols (e.g., EDC/HOBt in THF/H₂O), potentially reducing the need for phase-transfer catalysts and improving reproducibility in parallel synthesis workflows [2].

Pharmacokinetic Property Modulation: Fine-Tuning LogD and Solubility of Lead Series

When a lead series derived from thiophene-2-carboxylic acid requires reduced lipophilicity relative to the 3-ethoxy analog (LogP 1.85) but greater membrane permeability than the 3-methoxy derivative (LogP ~1.32–1.45), the target compound provides a quantitative middle ground (LogP 1.47) without introducing additional rings or heteroatoms that would increase molecular weight beyond 202 Da [1]. This preserves ligand efficiency metrics during hit-to-lead optimization [2].

Crystallization and Co-crystal Screening of Thiophene-Based Therapeutics

The five rotatable bonds of the 2-methoxyethoxy chain confer greater conformational adaptability than the 2–3 rotatable bonds of 3-alkoxy analogs, expanding the accessible conformational space for co-crystallization with target proteins or for small-molecule crystallography of derived amides . This property is valuable when screening for high-quality diffraction crystals in structure-based drug design programs [1].

Application
Selection Property
Validation Focus
CNS-Penetrant Library Synthesis
TPSA within favorable range for CNS MPO; balanced LogP
BBB permeation assay; CNS MPO desirability scoring
Aqueous-Compatible Coupling Reactions
Increased hydrogen-bond acceptor capacity for improved aqueous solubility
Homogeneous reaction condition; coupling yield comparison vs. 3-alkoxy analogs
Lead Series Lipophilicity Tuning
Intermediate LogP between 3-methoxy and 3-ethoxy derivatives
LogD measurement; solubility assay; ligand efficiency tracking
Co-crystallization and Conformational Screening
Enhanced conformational flexibility from extended side chain
Co-crystallization trials; diffraction quality assessment
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